2-Acetyl-7-hydroxybenzofuran
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 2-Acetyl-7-hydroxybenzofuran involves complex reactions and methodologies. For example, the synthesis of 6-methoxy-3-methylbenzofurano-4,7-quinone, which shares structural similarities, has been described through the formation of dimers and trimers in specific reactions (Cavell & Macmillan, 1967). Another notable synthetic pathway is the Pd(II)-catalyzed hydroxyl-directed C-H activation/C-O cyclization, providing an efficient method for constructing dihydrobenzofurans, indicating the potential for diverse synthetic strategies (Wang, Lu, Dai, & Yu, 2010).
Molecular Structure Analysis
Structural analysis through methods such as X-ray crystallography has been utilized to elucidate the arrangement of molecules and intermolecular interactions. For instance, the crystal structure of a dibenzofuran derivative, 2-(pentyloxy)dibenzo[b,d]furan, revealed two-dimensional sheets formed by head-to-head and tail-to-tail arrangements, highlighting the compound's planarity and π-π stacking interactions (Goyal et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving 2-Acetyl-7-hydroxybenzofuran derivatives encompass a range of transformations, including acetylation and cyclization. A unique example is the acetylation of 2,3-dimethylbenzofuran, demonstrating a non-conventional Friedel–Crafts reaction, which provides insights into the reactivity and potential modification pathways for related compounds (Baciocchi, Cipiciani, Clementi, & Sebastiani, 1978).
Physical Properties Analysis
Physical properties, such as crystalline structure and planarity, play a crucial role in determining the applications and behavior of chemical compounds. The study of the dibenzofuran derivative's crystal structure has contributed to understanding these aspects, shedding light on the compound's stability and intermolecular interactions.
Chemical Properties Analysis
The chemical properties of 2-Acetyl-7-hydroxybenzofuran derivatives, including reactivity patterns and stability, are fundamental to their applications in synthesis and potential industrial uses. For example, the Cu-catalyzed consecutive hydroxylation and aerobic oxidative cycloetherification under microwave conditions developed for the synthesis of 2-arylbenzofuran-3-carboxylic acids demonstrate innovative approaches to harnessing the chemical properties of benzofuran derivatives for synthetic applications (Xu, Zhang, Wang, Wang, & Zou, 2015).
Scientific Research Applications
Antidiabetic and Anti-inflammatory Properties : Compounds similar to 2-Acetyl-7-hydroxybenzofuran, like 5-acetyl-2-aryl-6-hydroxybenzo[b]furans, have shown potential as anti-diabetic agents by targeting alpha-glucosidase, PTP1B, and beta-secretase. They also possess anti-inflammatory properties, particularly against cyclooxygenase (Mphahlele et al., 2020).
Anti-Estrogen Breast Cancer Agents : Derivatives like 3-acyl-5-hydroxybenzofuran have demonstrated potential as anti-estrogen breast cancer agents. One compound in particular showed notable antiproliferative activity against MCF-7 cells, a type of breast cancer cell line (Xiao-yan Li et al., 2013).
Broad Pharmacological Activities : 2-aryl-3-ethoxy-carbonyl-5-hydroxybenzofurans exhibit a range of activities including antifungal, antibacterial, beta-adrenoblocking, and psychotropic properties. This makes them potentially valuable in various pharmaceutical applications (Zotova et al., 2004).
Anti-Cancer Properties : Microwave-assisted synthesis of certain 3-acyl-5-hydroxybenzofuran compounds has revealed potential anti-breast cancer activity, with specific compounds demonstrating significant activity against cancer cell lines (He et al., 2013).
Pan-HDAC Inhibitors for Cancer Treatment : 4-hydroxybenzoic acid derivatives related to 2-Acetyl-7-hydroxybenzofuran have shown promise as pan-HDAC inhibitors with anticancer properties. They increase protein acetylation levels and trigger apoptosis without affecting the viability of normal cells (Seidel et al., 2014).
Antibacterial and Antifungal Activities : Compounds like cicerfuran and related 2-arylbenzofurans and stilbenes have exhibited antibacterial and antifungal activities against a range of bacteria and fungi, with cicerfuran showing particularly low minimum inhibitory concentrations (MICs) (Aslam et al., 2009).
Inhibitory Effects Against Cholinesterases : Novel carbamates based on furobenzofuran and methanobenzodioxepine have shown potent inhibitory effects against acetyl- and butyrylcholinesterase. These enzymes are targets for treating diseases like Alzheimer's, indicating potential therapeutic applications (Luo et al., 2005).
Synthetic Methodology and Optimization : Research has also focused on improving the synthesis of these compounds. For instance, an optimized process for 6-hydroxybenzofuran synthesis has been developed that is safe, cost-effective, environmentally benign, and scalable (Song et al., 2016).
Safety And Hazards
When handling 2-Acetyl-7-hydroxybenzofuran, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
1-(7-hydroxy-1-benzofuran-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6(11)9-5-7-3-2-4-8(12)10(7)13-9/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIVIHCUSKDPNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344242 | |
Record name | 2-Acetyl-7-hydroxybenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-7-hydroxybenzofuran | |
CAS RN |
40020-87-9 | |
Record name | 2-Acetyl-7-hydroxybenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.